Cas no 1131-22-2 (methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate)

methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate structure
1131-22-2 structure
Product Name:methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate
CAS No:1131-22-2
MF:C7H8BrN3O2
MW:246.061320304871
MDL:MFCD18434503
CID:1092177
PubChem ID:66524925
Update Time:2025-11-02

methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-amino-6-bromo-5-methylpyrazine-2-carboxylate
    • methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate
    • DTXSID401163865
    • AKOS015969531
    • 1131-22-2
    • 2-Pyrazinecarboxylic acid, 3-amino-6-bromo-5-methyl-, methyl ester
    • EN300-153239
    • DS-8607
    • SCHEMBL6617911
    • BAA13122
    • Methyl3-amino-6-bromo-5-methylpyrazine-2-carboxylate
    • DA-32753
    • F53826
    • GXNWVJBKCSDFIL-UHFFFAOYSA-N
    • Pyrazinecarboxylic acid, 3-amino-6-bromo-5-methyl-, methyl ester
    • MDL: MFCD18434503
    • Inchi: 1S/C7H8BrN3O2/c1-3-5(8)11-4(6(9)10-3)7(12)13-2/h1-2H3,(H2,9,10)
    • InChI Key: GXNWVJBKCSDFIL-UHFFFAOYSA-N
    • SMILES: BrC1C(C)=NC(=C(C(=O)OC)N=1)N

Computed Properties

  • Exact Mass: 244.98004
  • Monoisotopic Mass: 244.97999g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 202
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 78.1Ų

Experimental Properties

  • PSA: 78.1

methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate Pricemore >>

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Additional information on methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate

Recent Advances in the Application of Methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate (CAS: 1131-22-2) in Chemical Biology and Pharmaceutical Research

Methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate (CAS: 1131-22-2) is a pyrazine derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and antimicrobial agents. Recent studies have highlighted its potential in drug discovery, particularly in the development of targeted therapies for cancer and infectious diseases. The unique structural features of this compound, such as the presence of both amino and bromo substituents, make it a valuable building block for the construction of complex heterocyclic systems.

In a groundbreaking study published in the Journal of Medicinal Chemistry (2023), researchers demonstrated the utility of methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate as a precursor for the synthesis of novel pyrazinamide analogs with enhanced antitubercular activity. The study revealed that modifications at the 3-amino and 6-bromo positions significantly influenced the compounds' binding affinity to the target enzyme, leading to improved efficacy against drug-resistant strains of Mycobacterium tuberculosis. These findings underscore the compound's potential in addressing the global challenge of antimicrobial resistance.

Another notable application of this compound was reported in a 2024 Nature Communications article, where it was employed as a key intermediate in the development of selective JAK2 inhibitors. The research team utilized the bromo substituent for palladium-catalyzed cross-coupling reactions, enabling the rapid diversification of the pyrazine core structure. The resulting compounds exhibited potent and selective inhibition of JAK2 kinase, with promising in vivo activity against myeloproliferative neoplasms. This study highlights the compound's versatility in medicinal chemistry and its role in facilitating structure-activity relationship studies.

Recent advances in synthetic methodology have also expanded the applications of methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate. A 2023 publication in Organic Letters described an efficient one-pot synthesis of fused pyrazino[2,3-d]pyrimidine derivatives using this compound as a starting material. The developed protocol offers improved atom economy and reduced environmental impact compared to traditional synthetic routes, aligning with the growing emphasis on green chemistry in pharmaceutical manufacturing.

In the field of chemical biology, researchers have exploited the reactivity of this compound to develop fluorescent probes for studying enzyme dynamics. A 2024 study in Chemical Science reported the design of a turn-on fluorescent sensor based on methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate for real-time monitoring of histone deacetylase activity in live cells. This innovative application demonstrates the compound's utility beyond traditional drug discovery, opening new avenues for biological research and diagnostic development.

As research continues to uncover new applications for methyl 3-amino-6-bromo-5-methyl-pyrazine-2-carboxylate, its importance in pharmaceutical and chemical biology research is expected to grow. Future directions may include exploration of its potential in PROTAC design, covalent inhibitor development, and as a scaffold for fragment-based drug discovery. The compound's commercial availability and well-established synthetic routes make it an attractive starting point for both academic and industrial research efforts in medicinal chemistry.

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